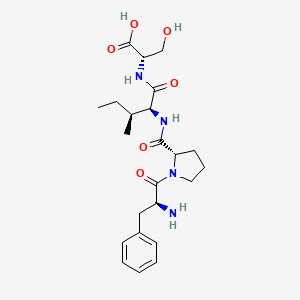
4-(Isoquinolin-1-yl)-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isoquinolin-1-yl)-1-naphthonitrile is a heterocyclic compound that features both isoquinoline and naphthonitrile moieties. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-1-yl)-1-naphthonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-free oxidative cross-coupling reactions . This approach often employs molecular iodine as a catalyst under sealed tube conditions at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet industrial demands. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Isoquinolin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as molecular iodine.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Molecular iodine under sealed tube conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(Isoquinolin-1-yl)-1-naphthonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Isoquinolin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as protein tyrosine phosphatase 1B, which plays a role in insulin signaling . This inhibition can lead to various biological effects, including anti-diabetic properties.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline with a nitrogen-containing heteroaromatic ring.
Naphthonitrile: A compound featuring a naphthalene ring with a nitrile group.
Uniqueness
4-(Isoquinolin-1-yl)-1-naphthonitrile is unique due to its combined isoquinoline and naphthonitrile moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H12N2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-isoquinolin-1-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C20H12N2/c21-13-15-9-10-19(18-8-4-3-6-16(15)18)20-17-7-2-1-5-14(17)11-12-22-20/h1-12H |
InChI Key |
PMVYPJQSXQBJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
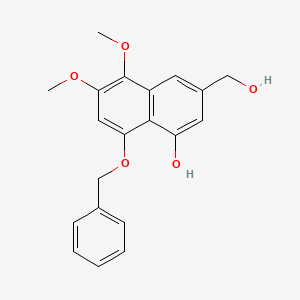
![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
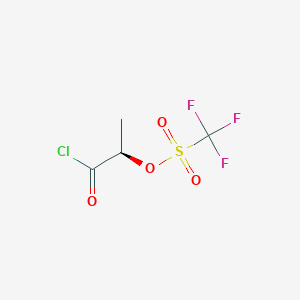
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
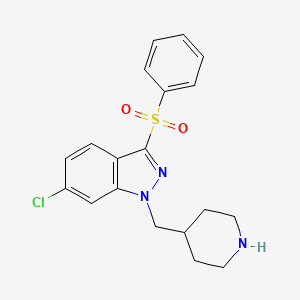
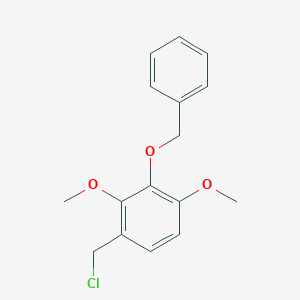
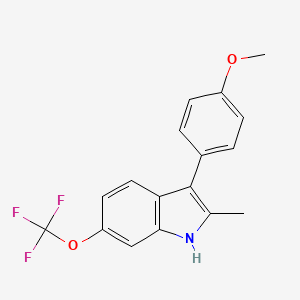
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
